molecular formula C17H13F2N3O B7635440 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide

Cat. No. B7635440
M. Wt: 313.30 g/mol
InChI Key: TVEUJWXWXBQTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide, also known as MIB-1, is a chemical compound that has gained attention in scientific research due to its potential application in cancer therapy. MIB-1 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.

Mechanism of Action

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide inhibits Aurora kinase A by binding to its active site and preventing it from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately, cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on cancer cells, but its effects on normal cells are still being studied. In animal models, this compound has been shown to have low toxicity and does not cause significant side effects. However, further studies are needed to determine its long-term effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide in lab experiments is its specificity for Aurora kinase A. This allows researchers to target a specific protein and study its effects on cancer cells. However, this compound is still in the early stages of development and its efficacy in humans is still being studied. Additionally, this compound may have limitations in treating certain types of cancer and may not be effective in all cases.

Future Directions

There are several future directions for research on 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide. One area of study is the development of more potent and selective inhibitors of Aurora kinase A. Another area of study is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and its efficacy in treating different types of cancer.

Synthesis Methods

The synthesis of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-difluoro-N-(3-nitrophenyl)benzamide with 1-methylimidazole in the presence of a reducing agent. The resulting compound is then purified using column chromatography. The final product is a white crystalline solid with a purity of over 95%.

Scientific Research Applications

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound works by targeting a protein called Aurora kinase A, which is involved in cell division. By inhibiting Aurora kinase A, this compound prevents cancer cells from dividing and proliferating.

properties

IUPAC Name

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c1-22-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEUJWXWXBQTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.